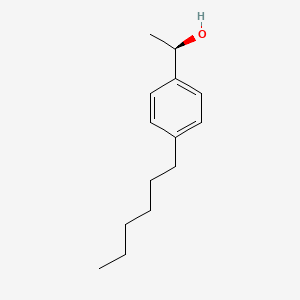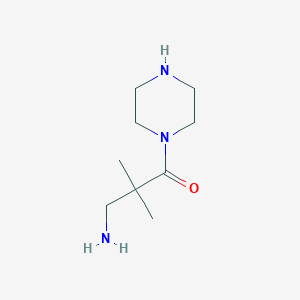
3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated and parallel solid-phase synthesis techniques can also be employed to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with similar structural features.
1,4-Bis(3-aminopropyl)piperazine: Known for its use in various chemical syntheses.
Uniqueness
3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the amino and dimethyl groups can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-9(2,7-10)8(13)12-5-3-11-4-6-12/h11H,3-7,10H2,1-2H3 |
InChI Key |
NSNOZCGAMPIQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13215804.png)

![N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B13215810.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)

![1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13215825.png)
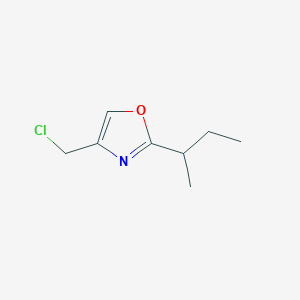
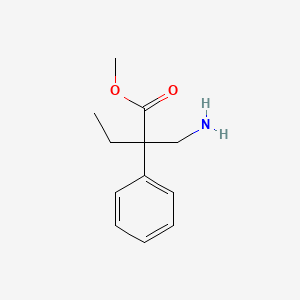
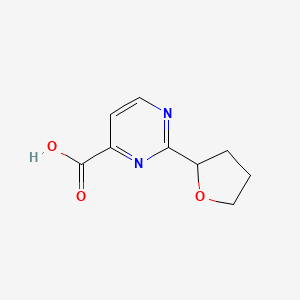

![1-[4-(Aminomethyl)oxan-4-yl]-2-methylpropan-1-ol](/img/structure/B13215874.png)
